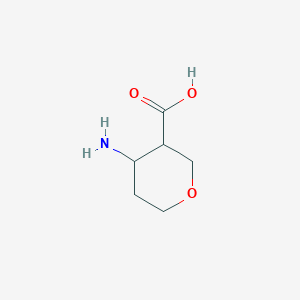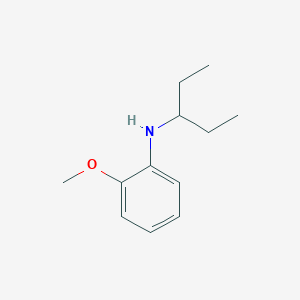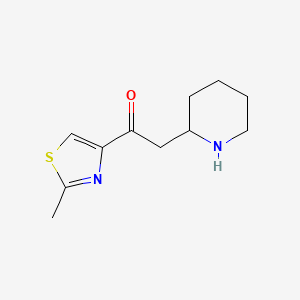
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features a thiazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring from appropriate precursors.
Nucleophilic substitution: to introduce the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Applications: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Acting as an agonist or antagonist at specific receptors.
Pathway modulation: Influencing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-3-yl)ethan-1-one: Similar structure with a different position of the piperidine ring.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-4-yl)ethan-1-one: Another positional isomer.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have unique properties due to the specific positioning of the piperidine ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-13-10(7-15-8)11(14)6-9-4-2-3-5-12-9/h7,9,12H,2-6H2,1H3 |
InChI Key |
CMGZYFTXWXLMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


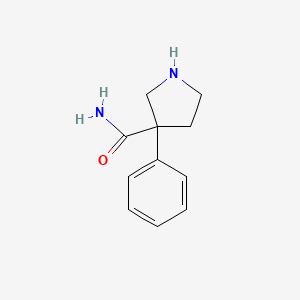
amine](/img/structure/B13251497.png)
![4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol](/img/structure/B13251505.png)
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine](/img/structure/B13251510.png)
![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
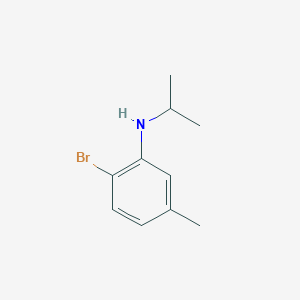
![2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13251523.png)

![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
